molecular formula C9H8BrN3 B2714069 1-(2-Bromophenyl)-1H-imidazol-2-amine CAS No. 1695937-66-6

1-(2-Bromophenyl)-1H-imidazol-2-amine

Cat. No.: B2714069
CAS No.: 1695937-66-6
M. Wt: 238.088
InChI Key: OVESRAKEIQRFOY-UHFFFAOYSA-N
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Description

“1-(2-Bromophenyl)-1H-imidazol-2-amine” is a chemical compound. It contains a bromophenyl group, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . The compound also contains an imidazol group, which is a type of organic compound .


Synthesis Analysis

The synthesis of bromophenyl compounds can be achieved through various methods. One such method involves the bromination-dehydrobromination reaction of substituted cyclohexanones . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of 1-Substituted Benzimidazoles : o-Bromophenyl isocyanide reacts with primary amines under copper(I) iodide catalysis to afford 1-substituted benzimidazoles. This method offers moderate to good yields, demonstrating the compound's utility in synthesizing benzimidazole derivatives, a class of compounds with significant biological activity (A. Lygin & A. Meijere, 2009).

  • CO2 Capture by a Task-Specific Ionic Liquid : 1-Butyl imidazole, after reacting with 3-bromopropylamine hydrobromide, leads to a novel ionic liquid. This ionic liquid demonstrates reversible CO2 sequestration, highlighting an innovative approach to CO2 capture and storage, which is crucial for environmental sustainability (Eleanor D. Bates et al., 2002).

  • A New Synthesis of Imidazolidin-2-ones : Employing a palladium-catalyzed carboamination strategy, N-allylureas are converted to imidazolidin-2-ones, showcasing the versatility of bromophenyl derivatives in synthesizing a variety of biologically relevant heterocycles (J. A. Fritz et al., 2006).

Catalysis and Reactions

  • Metal-Organic Frameworks (MOFs) : The tris(4-(1H-imidazol-1-yl)phenyl)amine ligand has been utilized to synthesize metal-organic frameworks with significant photocatalytic properties and selective sorption of small hydrocarbons. These properties indicate the potential use of bromophenyl-imidazole derivatives in creating materials for gas storage and separation, as well as in photocatalysis (Hong-Ru Fu et al., 2014).

  • Amination Catalysts : New imidazolium salts derived from bromophenyl-imidazole have been synthesized and found to be effective catalysts in amination reactions. This demonstrates the compound's role in facilitating C-N bond formation, a crucial step in the synthesis of many pharmaceuticals and organic materials (Halliru Ibrahim & M. Bala, 2016).

Environmental and Green Chemistry

  • Ionic Liquids for Green Chemistry : The synthesis of polysubstituted imidazoles using 1-butyl-3-methylimidazolium bromide, a catalyst-free methodology, emphasizes the role of bromophenyl-imidazole derivatives in promoting green chemistry principles. This approach highlights the use of less toxic solvents and conditions in chemical synthesis (A. Hasaninejad et al., 2010).

Properties

IUPAC Name

1-(2-bromophenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVESRAKEIQRFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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